molecular formula C15H17N5O2 B13934160 tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate

tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate

Cat. No.: B13934160
M. Wt: 299.33 g/mol
InChI Key: KFZJCMCRRLGENA-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a cyanocyclopropyl group and a carbamate moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

The synthesis of 1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyanocyclopropyl group and the carbamate moiety. Common reagents used in these reactions include various alkylating agents, cyanating agents, and carbamoylating agents. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: Researchers use this compound to investigate its interactions with biomolecules and its potential as a chemical probe.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The cyanocyclopropyl group and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to the target sites, while the carbamate moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Cyclopropyl-containing compounds: The presence of the cyclopropyl group in these compounds imparts unique chemical and biological properties, making them valuable in drug discovery and development.

    Carbamate derivatives: Compounds with carbamate moieties are known for their stability and potential as prodrugs, which can be activated in vivo to release the active drug.

The uniqueness of 1,1-Dimethylethyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate lies in its combination of these structural features, which contribute to its diverse range of applications and potential as a research tool and therapeutic agent.

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

tert-butyl N-[5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbamate

InChI

InChI=1S/C15H17N5O2/c1-15(2,3)22-14(21)19-12-8-17-20-5-4-11(18-13(12)20)10-6-9(10)7-16/h4-5,8-10H,6H2,1-3H3,(H,19,21)

InChI Key

KFZJCMCRRLGENA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2N=C(C=CN2N=C1)C3CC3C#N

Origin of Product

United States

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